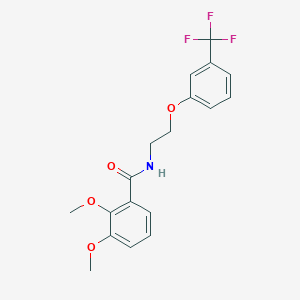

![molecular formula C19H21N3O4S B2375805 N-(4-甲氧基-7-甲基苯并[d]噻唑-2-基)-3-甲基-N-((四氢呋喃-2-基)甲基)异恶唑-5-甲酰胺 CAS No. 946317-90-4](/img/structure/B2375805.png)

N-(4-甲氧基-7-甲基苯并[d]噻唑-2-基)-3-甲基-N-((四氢呋喃-2-基)甲基)异恶唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a novel class of M4 positive allosteric modulators . It exhibited modest potency at the human M4 receptor (EC50=1.3 μM) and excellent efficacy as noted by the 14.6-fold leftward shift of the agonist concentration-response curve . It was also selective versus the other muscarinic subtypes and displayed excellent in vivo PK properties in rat with low IV clearance (11.6 mL/min/kg) and excellent brain exposure .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of the compound can be analyzed based on IR, 1H, 13C NMR and mass spectral data . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule, respectively. The IR data can give information about the functional groups present in the molecule .Chemical Reactions Analysis

Thiazoles, which are part of the compound’s structure, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .Physical And Chemical Properties Analysis

The compound has excellent in vivo PK properties in rat with low IV clearance (11.6 mL/min/kg) and excellent brain exposure . More specific physical and chemical properties such as solubility, melting point, and specific gravity would require additional experimental data.科学研究应用

合成和生物活性

合成途径和衍生物: 研究集中于合成具有潜在生物活性的新化合物。例如,已经合成了衍生自相关起始材料的新型苯并二呋喃、三嗪、氧杂二氮杂卓和噻唑并嘧啶,并测试了它们的抗炎和镇痛特性。这些研究突出了类似化合物在合成具有潜在治疗应用的各种杂环化合物方面的多功能性 (Abu‐Hashem 等人,2020)。

细胞毒性和抗肿瘤活性: 已经合成了一些衍生物并评估了它们对癌细胞系的体外细胞毒活性,表明具有该主链的化合物有可能作为开发新抗癌剂的先导 (Hassan 等人,2014)。

药物应用

药物开发: 对相关化合物的研究导致了具有改善全身暴露的分子开发,表明基于类似化学结构优化药物药代动力学特征的潜力 (Owton 等人,1995)。此外,已经开发了对特定酶或受体(例如组蛋白脱乙酰酶 6 (HDAC6))具有选择性抑制活性的化合物,通过调节蛋白质聚集和神经保护途径,在治疗阿尔茨海默病等疾病方面显示出前景 (Lee 等人,2018)。

化学合成和改性

先进合成技术: 该研究还包括开发用于创建复杂分子的先进合成技术。例如,受控异构化过程已用于合成羧酸衍生物,展示了相关化合物的化学灵活性和多种功能化策略的潜力 (Serebryannikova 等人,2019)。

抗菌和抗菌活性: 一些研究集中于合成具有抗菌和抗菌活性的衍生物,提供了对如何通过化学结构修饰增强针对特定病原体的生物活性的见解 (Alhameed 等人,2019)。

属性

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-11-6-7-14(24-3)16-17(11)27-19(20-16)22(10-13-5-4-8-25-13)18(23)15-9-12(2)21-26-15/h6-7,9,13H,4-5,8,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIAAOJONCHJMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3CCCO3)C(=O)C4=CC(=NO4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2375725.png)

![3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene](/img/structure/B2375728.png)

![10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2375730.png)

![N,N'-bis[(4-chlorophenyl)methyl]oxamide](/img/structure/B2375731.png)